molecular formula C16H15NO5 B185191 N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 5689-70-3

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B185191
CAS No.: 5689-70-3
M. Wt: 301.29 g/mol
InChI Key: AAQHUPAEJMTLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMD-152, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMD-152 is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. The 5-HT2B receptor is involved in the regulation of vascular tone, cardiac function, and pulmonary artery smooth muscle cell proliferation. This compound blocks the activation of the 5-HT2B receptor, thereby reducing the effects of serotonin on these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and fibrosis in animal models of lung injury. This compound has also been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary arterial hypertension. In addition, this compound has been shown to have anti-tumor effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2B receptor, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has a short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the investigation of its role in the treatment of other diseases, such as liver fibrosis and cancer. Another direction is the development of more potent and selective antagonists of the 5-HT2B receptor, which could have improved therapeutic efficacy and reduced side effects. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of this compound, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature to yield this compound as a white solid.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects in preclinical studies. This compound has also been investigated for its role in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the lungs.

Properties

5689-70-3

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

AAQHUPAEJMTLMW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3

solubility

42.3 [ug/mL]

Origin of Product

United States

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